2-Hydroxy-3-methylanthraquinone

Overview

Description

2-Hydroxy-3-methylanthraquinone is an anthraquinone derivative found in various plants, including Hedyotis diffusa. It is known for its vibrant color and has been studied for its potential therapeutic properties, particularly in cancer treatment .

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-3-methylanthraquinone (HMA) are the MYC-CHK1-RAD51 axis in osteosarcoma cells and the IL-6 induced JAK2/STAT3 pathway in lung cancer cells . These targets play crucial roles in cell proliferation, DNA damage repair, and apoptosis.

Mode of Action

HMA interacts with its targets to inhibit cell proliferation and DNA damage repair. Specifically, HMA regulates MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway . In lung cancer cells, HMA downregulates the IL-6 induced JAK2/STAT3 pathway .

Biochemical Pathways

HMA affects several biochemical pathways. In osteosarcoma cells, it impairs homologous recombination repair through the MYC-CHK1-RAD51 pathway, which is mediated by the PI3K-AKT signaling pathway . In lung cancer cells, HMA inhibits the IL-6 induced JAK2/STAT3 pathway . It also regulates EGFR, FN1, PLG, PLAUR, LAMA3, HRG, THBS1, PLAT, KNG1, ENAM, SERPINE1, ECM1, interleukin-8, and trypsin in gallbladder cancer .

Pharmacokinetics

Its significant inhibitory effects on various tumors suggest that it may have favorable bioavailability .

Result of Action

HMA significantly inhibits cell proliferation and induces apoptosis. In osteosarcoma cells, HMA inhibits proliferation and DNA damage repair . In lung cancer cells, HMA inhibits cell growth and colony formation, increases the number of apoptotic cells, and downregulates the expression of invasion genes induced by IL-6 .

Action Environment

The action of HMA can be influenced by environmental factors such as the presence of certain cytokines. For instance, the presence of IL-6 can stimulate the JAK2/STAT3 pathway in lung cancer cells, which can be reversed by HMA treatment . .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-methylanthraquinone interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to modulate the Mitogen-Activated Protein Kinases (MAPK) pathways in human leukemic U937 cells . It decreases phosphorylation-ERK1/2 (p-ERK1/2), increases p-p38MAPK, but does not affect expressions of p-JNK1/2 in U937 cells .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways . It also inhibits homologous recombination repair in osteosarcoma through the MYC-CHK1-RAD51 axis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules . It regulates MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway . It also impairs homologous recombination repair through the MYC-CHK1-RAD51 pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important for understanding its role

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride and an oxidizing agent like potassium dichromate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the extraction from plant sources like Hedyotis diffusa. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert it to hydroquinones, which have different chemical properties and applications.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Sodium borohydride or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Formation of 2-hydroxy-3-methyl-9,10-anthraquinone.

Reduction: Formation of 2-hydroxy-3-methyl-9,10-dihydroanthracene-9,10-dione.

Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Comparison with Similar Compounds

2-Hydroxy-3-methylanthraquinone is unique among anthraquinones due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:

- 2-Hydroxy-1-methoxy-3-methylanthraquinone

- 1-Hydroxy-2-methylanthraquinone

- 2-Hydroxy-3-(hydroxymethyl)anthraquinone

- 1,2-Dihydroxy-3-methyl-anthracene-9,10-dione

- Rubiadin and its derivatives .

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

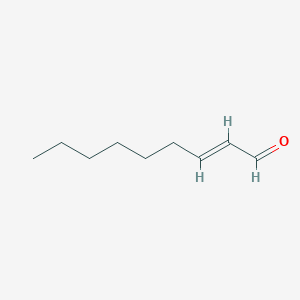

IUPAC Name |

2-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJHIYAJJKOFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447312 | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-40-6 | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 2-Hydroxy-3-methylanthraquinone?

A1: this compound (also known as 2-hydroxy-3-methyl-9,10-anthracenedione) has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. Spectroscopic data, including 1H and 13C NMR, can be found in various publications researching its isolation and characterization, such as the study on Hedyotis diffusa standardization.

Q2: Where is this compound naturally found?

A2: this compound is a naturally occurring anthraquinone found in various plant species. It has been isolated from the heartwood of Tabebuia avellanedae , the rhizome of Adina pilulifera , and Morinda officinalis How. . It is also notably present in Hedyotis diffusa, a plant traditionally used for its medicinal properties.

Q3: What are the known biological activities of this compound?

A3: Research indicates that this compound exhibits various biological activities, including:

- Hypoglycemic activity: Studies suggest potential benefits in managing diabetes.

- Anti-tumor activity: It has demonstrated growth inhibition against various cancer cell lines, including SPC-1-A, Bcap37, and HepG2, potentially through inducing apoptosis.

- Inhibition of Src tyrosine kinase: This activity suggests possible implications for cancer treatment.

Q4: How does this compound exert its anti-tumor effects?

A4: Research suggests several mechanisms for the anti-tumor activity of this compound:

- Induction of apoptosis: It has been shown to trigger apoptosis in human leukemic cell lines (U937 and THP-1) and osteosarcoma cells.

- Modulation of MAPK pathways: This modulation has been implicated in its apoptosis-inducing effects in U937 cells.

- Inhibition of homologous recombination repair: This mechanism has been observed in osteosarcoma cells and is mediated through the MYC-CHK1-RAD51 axis.

- Regulation of IL-6-induced JAK2/STAT3 pathway: This pathway is involved in the inhibition of lung carcinoma cells.

Q5: Can this compound be used for developing electrochemical sensors?

A5: Yes, this compound's electrochemical properties make it suitable for developing sensors. Research has explored its use in a reduced graphene oxide (RGO) and multi-walled carbon nanotube (CNT) composite sensor for detecting the compound itself. This sensor demonstrated good electrocatalytic activity and sensitivity towards this compound, indicating its potential for analytical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.